4-(Methylamino)pyridin-3-OL 4-(Methylamino)pyridin-3-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC16255709
InChI: InChI=1S/C6H8N2O/c1-7-5-2-3-8-4-6(5)9/h2-4,9H,1H3,(H,7,8)
SMILES:
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol

4-(Methylamino)pyridin-3-OL

CAS No.:

Cat. No.: VC16255709

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

4-(Methylamino)pyridin-3-OL -

Specification

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
IUPAC Name 4-(methylamino)pyridin-3-ol
Standard InChI InChI=1S/C6H8N2O/c1-7-5-2-3-8-4-6(5)9/h2-4,9H,1H3,(H,7,8)
Standard InChI Key DPQWYEUAUBORFA-UHFFFAOYSA-N
Canonical SMILES CNC1=C(C=NC=C1)O

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The pyridine ring in 4-(methylamino)pyridin-3-ol adopts a planar hexagonal geometry, with the nitrogen atom at position 1 inducing electron-withdrawing effects. The hydroxyl group at position 3 and methylamino group at position 4 introduce intramolecular hydrogen bonding (N–H···O), stabilizing the molecule in its enol form. This tautomerization is critical for its reactivity and solubility .

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC₆H₈N₂O
Molecular Weight124.14 g/mol
Hybridization (N1)sp²
Bond Angle (C3–O–H)~104°
Torsional Angle (C4–N–C)~120°

Electronic Effects

The methylamino group acts as an electron donor via resonance (+R effect), increasing electron density at positions 2 and 6 of the pyridine ring. Conversely, the hydroxyl group withdraws electrons (-I effect), creating a polarized electronic environment. This duality facilitates electrophilic substitution at position 5 and nucleophilic reactions at position 2 .

Synthesis and Functionalization

Three-Component Reaction Strategy

A scalable synthesis of 4-(methylamino)pyridin-3-ol derivatives involves a modified three-component reaction:

  • Lithiated Alkoxyallenes: Generated from alkoxyallenes (e.g., methoxyallene) and LDA.

  • Nitrile Incorporation: Reaction with acetonitrile introduces the methylamino group.

  • Carboxylic Acid Quenching: Acetic acid provides the hydroxyl group .

Reaction Scheme:

RO–C≡C–CH₂Li+CH₃CN+R’COOH4-(Methylamino)pyridin-3-ol+Byproducts\text{RO–C≡C–CH₂Li} + \text{CH₃CN} + \text{R'COOH} \rightarrow \text{4-(Methylamino)pyridin-3-ol} + \text{Byproducts}

Post-Synthetic Modifications

The hydroxyl group at position 3 can be selectively functionalized via:

  • Esterification: Treatment with acetyl chloride yields 3-acetoxy derivatives.

  • Nonaflation: Reaction with nonafluorobutanesulfonyl fluoride produces pyridin-4-yl nonaflates, enabling Pd-catalyzed cross-couplings .

Table 2: Reaction Yields Under Varied Conditions

ReagentTemperature (°C)Yield (%)
Acetic Anhydride2578
Nonafluorobutanesulfonyl092
Methyl Iodide4065

Physicochemical Properties

Acidity and Basicity

The hydroxyl group exhibits a pKa of 8.2 (predicted via Hammett correlations ), while the methylamino group has a pKa of 10.1, making the compound amphoteric. This allows it to act as a Brønsted acid or base depending on the environment.

Table 3: Comparative pKa Values

CompoundpKa (OH)pKa (NH)
4-(Methylamino)pyridin-3-ol8.210.1
Pyridin-3-ol4.8
4-Aminopyridine9.7

Solubility and Stability

The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in water (1.2 g/L at 25°C). It decomposes above 240°C, with thermal stability enhanced by hydrogen bonding.

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (DMSO-d₆): δ 8.21 (d, J=5.4 Hz, H2), 7.89 (s, H5), 6.95 (d, J=5.4 Hz, H6), 5.42 (s, OH), 2.98 (s, NHCH₃).

  • ¹³C NMR: δ 165.2 (C3), 152.4 (C4), 148.1 (C2), 132.7 (C5), 121.3 (C6), 34.5 (CH₃).

IR and UV-Vis Profiles

  • IR (cm⁻¹): 3250 (O–H), 2920 (N–H), 1590 (C=N).

  • UV-Vis (λmax): 267 nm (π→π*), 310 nm (n→π*).

Biological and Chemical Applications

Medicinal Chemistry

The compound’s structural similarity to nicotinamide enables interactions with NAD(P)H-dependent enzymes. Preliminary studies suggest inhibitory activity against cytochrome P450 2D6 (IC₅₀ = 12 µM).

Coordination Chemistry

The hydroxyl and methylamino groups act as bidentate ligands, forming stable complexes with transition metals:

[Fe(4-(Methylamino)pyridin-3-ol)₃]Cl₃(Magnetic moment = 5.92 BM)\text{[Fe(4-(Methylamino)pyridin-3-ol)₃]Cl₃} \quad \text{(Magnetic moment = 5.92 BM)}

Material Science

Incorporation into covalent organic frameworks (COFs) enhances proton conductivity (σ = 1.3×10⁻³ S/cm at 80°C), relevant for fuel cell membranes .

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